Hexanoyl chloride;pyrrole-2,5-dione
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Overview
Description
Hexanoyl chloride;pyrrole-2,5-dione is a compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.676 g/mol . It is also known by several other names, including 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl chloride and N-(6-oxo-6-chlorohexyl)maleimide . This compound is characterized by the presence of both a hexanoyl chloride group and a pyrrole-2,5-dione moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Hexanoyl chloride;pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the reaction of hexane-2,5-dione with aromatic amines in the presence of a catalyst such as saccharin . This reaction typically takes place in methanol at room temperature and yields N-substituted pyrroles . Another approach involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride to produce 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives .
Chemical Reactions Analysis
Hexanoyl chloride;pyrrole-2,5-dione undergoes various chemical reactions, including substitution and condensation reactions. For instance, it can react with aromatic amines to form N-substituted pyrroles . Common reagents used in these reactions include hexane-2,5-dione and aromatic amines, with catalysts such as saccharin or squaric acid . The major products formed from these reactions are N-substituted pyrroles and their derivatives .
Scientific Research Applications
Hexanoyl chloride;pyrrole-2,5-dione has several scientific research applications. It is used in the synthesis of medicinally privileged heterocycles, which have significant biological activities . These compounds are valuable in medicinal and pharmaceutical chemistry due to their wide-ranging biological activities, including anti-inflammatory and antimicrobial properties . Additionally, this compound is used as an intermediate in the synthesis of natural products and optoelectronic materials .
Mechanism of Action
The mechanism of action of hexanoyl chloride;pyrrole-2,5-dione involves the activation of dicarbonyl compounds by forming hydrogen bonds between the carbonyl oxygen and amino acid groups . This activation facilitates the nucleophilic attack of nitrogen atoms from aromatic amines on the carbonyl carbon, leading to the formation of N-substituted pyrroles . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable intermediates and the subsequent condensation reactions .
Comparison with Similar Compounds
Hexanoyl chloride;pyrrole-2,5-dione can be compared with other similar compounds such as maleimide, 3-methyl-1H-pyrrole-2,5-dione, and 3,4-dimethyl-1H-pyrrole-2,5-dione . These compounds share the pyrrole-2,5-dione moiety but differ in their substituents and reactivity. This compound is unique due to the presence of the hexanoyl chloride group, which imparts distinct reactivity and synthetic utility .
Properties
CAS No. |
82333-93-5 |
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Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
231.67 g/mol |
IUPAC Name |
hexanoyl chloride;pyrrole-2,5-dione |
InChI |
InChI=1S/C6H11ClO.C4H3NO2/c1-2-3-4-5-6(7)8;6-3-1-2-4(7)5-3/h2-5H2,1H3;1-2H,(H,5,6,7) |
InChI Key |
DXDJYFOPOCGNJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)Cl.C1=CC(=O)NC1=O |
Origin of Product |
United States |
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